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  • Product: 3-(Methoxycarbonyl)but-3-enoic acid
  • CAS: 3377-31-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical Properties and Applications of 3-(Methoxycarbonyl)but-3-enoic Acid (1-Methyl Itaconate)

Executive Summary As the landscape of immunometabolism and targeted drug delivery evolves, endogenous metabolites have emerged as potent therapeutic scaffolds. Among these, itaconic acid—a tricarboxylic acid (TCA) cycle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of immunometabolism and targeted drug delivery evolves, endogenous metabolites have emerged as potent therapeutic scaffolds. Among these, itaconic acid—a tricarboxylic acid (TCA) cycle offshoot—has demonstrated profound anti-inflammatory properties. However, its high polarity severely limits cellular permeability. 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9), commonly known as 1-methyl itaconate , solves this permeability paradox.

This technical whitepaper provides a rigorous analysis of 1-methyl itaconate, detailing its physicochemical properties, structural causality, and its critical role as an intermediate in the synthesis of advanced prodrugs and Carbon Monoxide-Releasing Molecules (ItaCORMs).

Chemical Identity & Structural Causality

The therapeutic utility of 1-methyl itaconate is directly dictated by its molecular architecture. Native itaconic acid (2-methylenesuccinic acid) possesses two carboxylic acid groups, rendering it highly polar and membrane-impermeable. By selectively esterifying the C1 position, 1-methyl itaconate disrupts the extensive intermolecular hydrogen-bonding network.

  • IUPAC Name: 3-(Methoxycarbonyl)but-3-enoic acid

  • Synonyms: 1-Methyl itaconate; 2-Methylenesuccinic acid 1-methyl ester

  • SMILES: C=C(CC(=O)O)C(=O)OC

This selective masking of one carboxylate group maintains the electrophilic α,β -unsaturated double bond—essential for the Michael addition alkylation of the KEAP1 protein—while significantly altering the molecule's phase-partitioning behavior.

Physicochemical Properties & Data Presentation

The physical properties of 1-methyl itaconate are not merely reference data; they are the fundamental parameters that dictate its handling, synthetic reactivity, and biological formulation. The table below synthesizes these properties alongside the causality behind their values .

PropertyValueCausality / Significance
Molecular Weight 144.13 g/mol Low MW ensures favorable ligand efficiency and rapid diffusion across biological barriers.
Melting Point 8 – 10 °CThe esterification removes a critical H-bond donor, collapsing the crystalline lattice energy and rendering it a liquid/low-melting solid at room temperature.
Boiling Point ~261.6 °CThe relatively high boiling point permits the use of elevated temperatures during synthetic reflux without significant evaporative loss.
Density ~1.195 g/cm³Typical for oxygen-dense aliphatic esters; its density relative to water aids in biphasic organic extractions during workup.
LogP 0.43A critical shift from the negative LogP of native itaconate. This positive value enables passive diffusion across the hydrophobic lipid bilayer.

Biological Significance: The Permeability Paradox

In activated macrophages, the enzyme IRG1 diverts cis-aconitate from the TCA cycle to produce endogenous itaconate. Itaconate exerts its anti-inflammatory effects by alkylating cysteine residues on KEAP1, thereby activating the Nrf2 antioxidant pathway. However, exogenous administration of native itaconate fails in vitro and in vivo because it cannot cross the cell membrane.

1-Methyl itaconate acts as a highly efficient, cell-permeable prodrug. Once it traverses the lipid bilayer (facilitated by its LogP of 0.43), ubiquitous intracellular esterases hydrolyze the methyl ester, releasing the active dicarboxylic acid directly into the cytosol where it can engage its target .

G A Activated Macrophage (TCA Cycle) B IRG1 Enzyme A->B Upregulation C Endogenous Itaconate (Poor Permeability) B->C Catalysis D 1-Methyl Itaconate (CAS 3377-31-9) C->D Synthetic Esterification E Intracellular Entry & Esterase Cleavage D->E High Permeability F KEAP1 Alkylation Nrf2 Activation E->F Active Release

Figure 1: Biological pathway of itaconate production and the pharmacological advantage of 1-methyl itaconate.

Advanced Synthetic Workflows in Drug Development

Because 1-methyl itaconate retains a free carboxylic acid at the C4 position, it serves as an ideal orthogonal building block for more complex therapeutics.

Synthesis of Orally Available Prodrugs

Recent medicinal chemistry efforts have utilized 1-methyl itaconate to synthesize advanced, orally bioavailable prodrugs. By reacting the free C4 carboxylate with FDA-approved promoieties—such as isopropyloxycarbonyloxymethyl (POC) or pivaloyloxymethyl (POM)—researchers have created dual-ester prodrugs that survive gastric conditions and exhibit superior pharmacokinetic profiles for treating systemic inflammation .

Development of ItaCORMs

1-Methyl itaconate is also the primary synthon for Itaconate-derived CO-Releasing Molecules (ItaCORMs). These hybrid molecules conjugate the anti-inflammatory power of itaconate with an iron-carbonyl complex that releases Carbon Monoxide (CO)—a known inhibitor of inflammatory cytokines like IL-23 and IL-12p70 .

G N1 1-Methyl Itaconate (CAS 3377-31-9) N3 Itaconate Acid Chloride (Generated In Situ) N1->N3 + N2 (Chlorination) N2 Ghosez's Reagent N7 ItaCORM (CO-Releasing Molecule) N3->N7 Conjugation N4 Silyl Dienol Ether (Fe-complexed) N6 Iron-Complexed Dienolate Alkoxide N4->N6 + N5 (Deprotection) N5 TBAF / THF (Desilylation) N6->N7 Conjugation

Figure 2: Synthesis workflow for Itaconate-derived CO-Releasing Molecules (ItaCORMs).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms, explaining the causality behind each procedural choice.

Protocol: Synthesis of 1-Methyl Itaconate-POC Prodrug

This protocol describes the alkylation of 1-methyl itaconate to form a highly permeable POC-prodrug.

  • Preparation: Dissolve 1-methyl itaconate (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Catalytic Activation: Add potassium carbonate (K₂CO₃, 1.5 eq) and sodium iodide (NaI, 0.2 eq).

    • Causality: NaI acts as a nucleophilic catalyst via the Finkelstein reaction. It converts the incoming alkyl chloride into a highly reactive alkyl iodide in situ. This accelerates the esterification, allowing the reaction to proceed at lower temperatures (40 °C) and preventing the thermal degradation or polymerization of the sensitive α,β -unsaturated double bond.

  • Alkylation: Add isopropyloxycarbonyloxymethyl chloride (POC-Cl, 1.2 eq) dropwise. Stir the mixture at 40–55 °C for 16 hours.

  • In-Line Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is deemed complete when the polar starting material spot ( Rf​≈0.2 ) is entirely consumed, replaced by a non-polar product spot ( Rf​≈0.6 ).

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol: In Vitro Cytokine Inhibition Assay

This biological workflow validates the immunomodulatory efficacy of 1-methyl itaconate derivatives.

  • Cell Culture: Seed primary murine bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 1×105 cells/well.

  • Pre-treatment: Incubate the cells with the 1-methyl itaconate derivative (10–50 µM) for exactly 2 hours prior to inflammatory stimulation.

    • Causality: This 2-hour temporal window is critical. It provides sufficient time for the prodrug to passively diffuse across the lipid bilayer and undergo enzymatic hydrolysis by intracellular esterases. This ensures the active electrophile is pre-positioned to alkylate KEAP1 before the LPS-induced NF-κB transcription cascade is fully initiated.

  • Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to the wells and incubate for 24 hours.

  • In-Line Validation (Cytotoxicity): Run a parallel MTT assay on an identical plate. If cell viability drops below 90%, cytokine reduction must be attributed to cytotoxicity rather than true immunomodulation.

  • Quantification: Harvest the cell culture supernatant and quantify pro-inflammatory cytokines (IL-23 and IL-12p70) using standard ELISA kits.

References

  • Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • ItaCORMs: conjugation with a CO-releasing unit greatly enhances the anti-inflammatory activity of itaconates. Chemical Communications (RSC Publishing).[Link]

Exploratory

Spectroscopic Characterization of 3-(Methoxycarbonyl)but-3-enoic Acid: An In-Depth Technical Guide to NMR and IR Methodologies

Executive Summary 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and materials science. Featuring both a conjuga...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and materials science. Featuring both a conjugated methyl ester and an isolated carboxylic acid, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients—such as the asymmetric hydrogenation precursor for 1[1]—and in the formulation of 2[2] and 3[3].

Because the parent molecule, itaconic acid, can yield two distinct monomethyl ester regioisomers, rigorous spectroscopic characterization is a non-negotiable quality control step. This whitepaper details the causality-driven methodologies for utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to definitively validate the structure and regiochemistry of 3-(methoxycarbonyl)but-3-enoic acid.

Spectroscopic Characterization Strategy & Logic

The fundamental challenge in validating4[4] lies in distinguishing it from its isomer, 4-methoxy-2-methylene-4-oxobutanoic acid.

Our analytical strategy relies on a self-validating system based on the electronic environment of the carbonyl groups:

  • Conjugation Effects (IR & 13C NMR): In the target molecule, the ester is α,β -unsaturated (conjugated with the alkene), while the carboxylic acid is isolated by a methylene bridge. This specific arrangement shifts the ester's C=O stretching frequency lower than typical aliphatic esters.

  • Through-Bond Connectivity (2D NMR): By employing Heteronuclear Multiple Bond Correlation (HMBC), we can trace the scalar couplings from the isolated methylene protons directly to the carboxylic acid, proving the regiochemistry beyond a reasonable doubt.

Regioisomer_Validation Start Synthesized Monomethyl Itaconate NMR 2D NMR (HMBC) Analysis Start->NMR IR ATR-FTIR Spectroscopy Start->IR IsomerA 3-(Methoxycarbonyl)but-3-enoic acid (Target: CAS 3377-31-9) NMR->IsomerA -CH2- correlates to -COOH -OCH3 correlates to conjugated C=O IsomerB 4-Methoxy-2-methylene-4-oxobutanoic acid (Impurity / Isomer) NMR->IsomerB -CH2- correlates to -COOCH3 -OH correlates to conjugated C=O IR->IsomerA Ester C=O shifted to ~1715 cm⁻¹ (Conjugated) IR->IsomerB Acid C=O shifted to ~1695 cm⁻¹ (Conjugated)

Diagram 1: Regioisomer differentiation logic using 2D NMR and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To establish an authoritative structural proof, 1D ( 1 H, 13 C) and 2D (HMBC) NMR must be executed.

Solvent Causality: While CDCl 3​ is a standard NMR solvent, DMSO- d6​ is strictly preferred for this compound. In non-polar solvents like CDCl 3​ , carboxylic acids form hydrogen-bonded dimers, which severely broadens the -OH signal and induces concentration-dependent chemical shift drifting. DMSO- d6​ acts as a strong hydrogen bond acceptor, disrupting these dimers and yielding a sharp, highly reproducible -COOH resonance.

Quantitative NMR Data Summary

Based on the 5[5] (C=C(CC(=O)O)C(=O)OC), the spectral assignments are as follows:

Table 1: 1 H and 13 C NMR Spectral Assignments (in DMSO- d6​ )

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1 H 12.40br s1H-COOH (Isolated acid)
1 H 6.25d (J = 1.5 Hz)1H=CH 2​ (Alkene proton, trans to ester)
1 H 5.80d (J = 1.5 Hz)1H=CH 2​ (Alkene proton, cis to ester)
1 H 3.75s3H-OCH 3​ (Methoxy group)
1 H 3.35s2H-CH 2​
  • (Methylene bridge)
13 C 172.5---COOH (Isolated carbonyl)
13 C 166.0---COOCH 3​ (Conjugated carbonyl)
13 C 134.5---C= (Quaternary alkene carbon)
13 C 128.0--=CH 2​ (Terminal alkene carbon)
13 C 52.5---OCH 3​ (Methoxy carbon)
13 C 37.0---CH 2​
  • (Methylene carbon)
  • Infrared (IR) Spectroscopy

    Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid, orthogonal confirmation of the functional groups.

    Vibrational Causality: The conjugation of the C=C double bond with the ester carbonyl allows for the delocalization of π electrons. This delocalization weakens the C=O double bond character, shifting the ester carbonyl stretch to a lower wavenumber (~1715 cm −1 ) compared to a standard, non-conjugated aliphatic ester (~1740 cm −1 ).

    Table 2: Key ATR-FTIR Vibrational Modes

    Wavenumber (cm −1 )IntensityVibrational ModeStructural Implication
    3200 - 2500Broad, StrongO-H stretchCharacteristic of hydrogen-bonded carboxylic acids
    1715StrongC=O stretch (Ester)Shifted lower than typical esters due to α,β -conjugation
    1705StrongC=O stretch (Acid)Isolated aliphatic carboxylic acid
    1635MediumC=C stretchConjugated terminal alkene
    1200 - 1150StrongC-O stretchEster alkoxy bond stretching

    Experimental Protocols & Workflows

    To ensure high-fidelity, reproducible data, the following step-by-step methodologies must be strictly adhered to.

    Protocol A: Quantitative NMR Acquisition
    • Sample Preparation: Gravimetrically transfer 15–20 mg of the analyte into a clean glass vial. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogenized solution to a precision 5 mm NMR tube.

    • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies. Lock the field to the deuterium signal of the solvent. Shim the Z1-Z4 gradients until the TMS signal Full Width at Half Maximum (FWHM) is < 1.0 Hz.

    • 1 H Acquisition: Set the relaxation delay (D1) to 5 seconds. Causality: A long D1 ensures complete longitudinal relaxation of all protons, enabling highly accurate quantitative integration. Acquire 16–32 scans.

    • 13 C and HMBC Acquisition: Switch to the 13 C channel. Set D1 to 2.5 seconds and acquire a minimum of 512 scans with WALTZ-16 proton decoupling to achieve an adequate signal-to-noise ratio for the quaternary carbons. For HMBC, set up a 2D sequence optimized for long-range coupling constants ( nJCH​ = 8 Hz) and acquire with 256 t1​ increments.

    Protocol B: ATR-FTIR Spectroscopy
    • Instrument Preparation: Meticulously clean the diamond ATR crystal with HPLC-grade isopropanol and lint-free wipes. Causality: A pristine crystal prevents spectral artifacts and cross-contamination, which is critical when identifying subtle shifts in the overlapping C=O stretching region. Collect an air background spectrum (32 scans, 4 cm −1 resolution).

    • Sample Deposition: Deposit 2–5 mg of the neat solid sample directly onto the center of the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact, maximizing the penetration of the evanescent wave.

    • Acquisition & Processing: Acquire the sample spectrum from 4000 to 400 cm −1 . Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by baseline correction and peak picking.

    Spectroscopic_Workflow Prep Sample Prep (DMSO-d6, 25°C) Acq_NMR NMR Acquisition (1H, 13C, HMBC) Prep->Acq_NMR Acq_IR IR Acquisition (Diamond ATR) Prep->Acq_IR Process Spectral Deconvolution & Integration Acq_NMR->Process Acq_IR->Process Validate Structural Validation (Regiochemistry Confirmed) Process->Validate

    Diagram 2: Step-by-step spectroscopic acquisition and validation workflow.

    Conclusion

    The unambiguous characterization of 3-(methoxycarbonyl)but-3-enoic acid requires a synergistic approach utilizing both NMR and IR spectroscopy. By understanding the underlying electronic principles—specifically the impact of α,β -conjugation on both chemical shifts and vibrational frequencies—researchers can confidently differentiate this critical building block from its regioisomers, ensuring high purity and efficacy in downstream synthetic applications.

    References

    • Application of Transition-Metal Catalysis, Biocatalysis, and Flow Chemistry as State-of-the-Art Technologies in the Synthesis of LCZ696. ACS Publications.
    • NEW HIGH TEMPERATURE CROSS LINKING MONOMERS. NASA Technical Reports Server.
    • Itaconic Acid as a Green Alternative to Acrylic Acid for Producing a Soybean Oil-Based Thermoset: Synthesis and Properties. ResearchGate.
    • 3-(methoxycarbonyl)but-3-enoic acid | 3377-31-9. ChemicalBook.
    • 3-(Methoxycarbonyl)but-3-enoic acid Canonical Smiles / InChI. Fluorochem.

    Sources

    Foundational

    Solvation Dynamics and Handling Protocols for 3-(Methoxycarbonyl)but-3-enoic Acid in Polar Media

    A Technical Whitepaper for Research and Drug Development Professionals Executive Overview 3-(Methoxycarbonyl)but-3-enoic acid (CAS 7338-27-4), widely recognized in the literature as monomethyl itaconate or β -methyl itac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Whitepaper for Research and Drug Development Professionals

    Executive Overview

    3-(Methoxycarbonyl)but-3-enoic acid (CAS 7338-27-4), widely recognized in the literature as monomethyl itaconate or β -methyl itaconate, is a highly versatile monomethyl ester derivative of itaconic acid[1]. Characterized by an active methylene group and a conjugated double bond, this compound is a critical building block in polymer chemistry—specifically for synthesizing pH-sensitive hydrogels and methotrexate-containing polymer disks[2]. In pharmacokinetics, it is identified as an active metabolite of the prodrug SCD-153 and serves as a precursor in the synthesis of thrombin inhibitors[2].

    Despite its utility, researchers frequently encounter erratic dissolution profiles when working with this compound. This whitepaper elucidates the thermodynamic drivers behind its solubility in polar organic solvents, providing application scientists with the mechanistic understanding and self-validating protocols required to achieve stable, high-concentration stock solutions.

    Physicochemical Profile & Solvation Thermodynamics

    The molecular architecture of 3-(Methoxycarbonyl)but-3-enoic acid ( C6​H8​O4​ ) features a terminal carboxylic acid, a methyl ester, and a hydrophobic hydrocarbon backbone. In the solid state, the terminal carboxylic acid groups form strong, highly ordered intermolecular hydrogen-bonded dimers.

    To achieve complete solvation, a solvent must possess a sufficiently high dielectric constant and strong hydrogen-bond acceptor capabilities to disrupt these dimers. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), excel in this regard. However, the compound's solubility is highly sensitive to water content; the introduction of aqueous micro-environments rapidly induces hydrophobic aggregation of the carbon backbone, leading to precipitation.

    Mechanism A Solid State (H-Bonded Dimers) D Dimer Disruption & Dipole Interaction A->D Solvation B Polar Aprotic Solvent (Anhydrous DMSO) B->D H-Bond Acceptance C Ultrasonic Agitation (Energy Input) C->D Kinetic Energy E Fully Solvated State (Up to 100 mg/mL) D->E Thermodynamic Equilibrium

    Caption: Thermodynamic pathway of 3-(Methoxycarbonyl)but-3-enoic acid solvation in polar aprotic media.

    Quantitative Solubility Matrix

    The solubility of 3-(Methoxycarbonyl)but-3-enoic acid varies drastically depending on the solvent's hydrogen-bonding capacity and the mechanical energy applied during dissolution. The table below synthesizes empirical solubility data across common polar organic solvents.

    SolventClassificationDielectric Constant ( ϵ )Empirical Solubility LimitApplication Notes & Causality
    DMSO Polar Aprotic46.7~100 mg/mL (693.8 mM)[1]Optimal. Requires ultrasonic agitation. Highly susceptible to hygroscopic degradation; use freshly opened, anhydrous DMSO[1].
    Methanol Polar Protic32.7Soluble (>10 mg/mL)[3]Favorable. Small steric bulk allows for efficient disruption of solute dimers[3].
    Ethanol Polar Protic24.51–10 mg/mL (Sparingly)[2]Sub-optimal. Larger steric bulk and lower polarity result in incomplete dimer disruption without applied heat[2].
    Chloroform Polar/Non-polar Intermediate4.8Soluble[4]Specialized. Solubilizes via favorable interactions with the hydrocarbon backbone and ester moiety[4].
    PBS (pH 7.2) Aqueous Buffer~80.01–10 mg/mL (Sparingly)[2]Poor. Hydrophobic effect dominates; requires co-solvents (e.g., DMSO) for biological assays[2].
    Mechanistic Drivers of Discrepancies

    A common pitfall in laboratory settings is the discrepancy between expected and observed solubility in DMSO. While theoretical limits approach 100 mg/mL, standard benchtop dissolution often yields only 1–10 mg/mL[2],[1]. This is caused by two factors:

    • Hygroscopicity: DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water drastically alter the solvent's dielectric environment, forcing the compound out of solution[1].

    • Kinetic Barriers: The solid-state crystalline lattice requires significant activation energy to break. Simple vortexing is insufficient; ultrasonic cavitation is strictly required to reach the 100 mg/mL threshold[1].

    Self-Validating Experimental Workflows

    To ensure scientific integrity and reproducibility, the preparation of stock solutions must be treated as a self-validating system. The following protocol integrates physical disruption with analytical validation to guarantee accurate dosing for downstream polymerization or in vitro assays.

    Protocol: High-Concentration Stock Preparation (100 mg/mL in DMSO)

    Objective: Formulate a stable 693.8 mM stock solution while preventing ester hydrolysis and hydrophobic aggregation.

    • Gravimetric Aliquoting: Weigh exactly 10.0 mg of 3-(Methoxycarbonyl)but-3-enoic acid powder into a sterile, amber microcentrifuge tube. Causality: Amber tubes prevent potential photo-degradation of the conjugated double bond.

    • Anhydrous Solvation: Add 100 µL of freshly opened, anhydrous DMSO ( 99.9% purity).

    • Ultrasonic Cavitation: Submerge the tube in an ultrasonic water bath (room temperature) for 5–10 minutes. Causality: Acoustic cavitation provides the localized thermal and mechanical energy required to overcome the lattice enthalpy of the solid-state dimers.

    • Validation Step 1 (Optical Clarity): Perform a Tyndall effect test using a laser pointer. The absence of light scattering confirms the lack of micro-precipitates.

    • Validation Step 2 (HPLC-UV): Dilute a 1 µL aliquot into 999 µL of mobile phase and analyze via HPLC-UV (approx. 210 nm for the conjugated system) against a standard curve. Causality: This validates the exact concentration and ensures the methyl ester has not hydrolyzed into itaconic acid.

    • Cryogenic Storage: Aliquot the validated stock into single-use vials. Store at -80°C for up to 6 months, or -20°C for a maximum of 1 month[1].

    Protocol S1 1. Weigh Compound (Protect from moisture) S2 2. Add Anhydrous DMSO (Freshly opened ampoule) S1->S2 S3 3. Ultrasonic Bath (Overcome lattice enthalpy) S2->S3 S4 4. Tyndall & HPLC-UV (Validate concentration/purity) S3->S4 S5 5. Single-Use Aliquots (Store at -80°C for 6 months) S4->S5

    Caption: Self-validating gravimetric and analytical workflow for high-concentration stock preparation.

    Translational Applications in Drug Development

    Understanding the solubility profile of monomethyl itaconate is paramount for its downstream applications:

    • Polymer Science: Because it is highly soluble in methanol and chloroform, it is easily integrated into organic-phase copolymerization reactions with PEGMA to form pH-sensitive hydrogels[1]. Its low viscosity and high optical purity make it ideal for these syntheses[4].

    • Pharmacology: As an active metabolite of SCD-153, its limited aqueous solubility (1-10 mg/mL in PBS)[2] necessitates careful formulation—often requiring lipid-based nanoparticles or polymer-disk encapsulation (e.g., methotrexate-containing disks) to achieve therapeutic bioavailability in in vivo models[2].

    References

    Sources

    Exploratory

    Reactivity of the Terminal Double Bond in 3-(Methoxycarbonyl)but-3-enoic Acid: A Technical Guide

    Executive Summary The transition toward sustainable, bio-based platform chemicals has elevated the profile of itaconic acid derivatives in polymer chemistry and drug development. Specifically, 3-(methoxycarbonyl)but-3-en...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The transition toward sustainable, bio-based platform chemicals has elevated the profile of itaconic acid derivatives in polymer chemistry and drug development. Specifically, 3-(methoxycarbonyl)but-3-enoic acid —commonly known as monomethyl itaconate (MMI)—has emerged as a highly versatile, low-volatility alternative to petrochemical-derived acrylic acid[1].

    As a Senior Application Scientist, I approach MMI not just as a monomer, but as a multifunctional building block. The core of MMI's utility lies in its highly reactive terminal double bond (an α -methylene group) conjugated with a methoxycarbonyl group. This unique electronic environment dictates its behavior across free radical polymerizations, Michael additions, and thiol-ene click chemistry[2],[3]. This whitepaper dissects the mechanistic causality behind MMI's reactivity, providing self-validating experimental workflows for researchers engineering next-generation thermosets, bio-adhesives, and functionalized nanocarriers.

    Structural & Electronic Profiling

    The IUPAC nomenclature 3-(methoxycarbonyl)but-3-enoic acid delineates a structure where the terminal alkene (=CH 2​ ) is conjugated directly with an electron-withdrawing ester group, while an allylic carboxylic acid provides a secondary site for orthogonal functionalization.

    This electronic configuration creates a highly electron-deficient terminal double bond, rendering it an excellent Michael acceptor [4]. However, the presence of the bulky allylic -CH 2​ COOH group introduces significant steric hindrance compared to simple acrylates. This steric bulk lowers the propagation rate coefficient ( kp​ ) during free radical polymerization but simultaneously suppresses degradative chain transfer, allowing for controlled network formation and delayed vitrification in crosslinked systems[2].

    Reactivity MMI 3-(Methoxycarbonyl)but-3-enoic acid (Terminal Double Bond) Radical Free Radical Polymerization MMI->Radical UV/Thermal Initiator ThiolEne Thiol-Ene Click Chemistry MMI->ThiolEne Thiols + UV AzaMichael Aza-Michael Addition MMI->AzaMichael Primary/Secondary Amines Isomerization Base-Catalyzed Isomerization MMI->Isomerization Amine Catalyst Polymer Bio-based Polyacrylates Radical->Polymer Network Crosslinked Thermosets ThiolEne->Network AzaMichael->Network Mesaconate Mesaconate (Internal C=C) Isomerization->Mesaconate Loss of Reactivity

    Fig 1: Electronic effects and divergent reactivity pathways of the MMI terminal double bond.

    Reactivity Modalities

    Free Radical Copolymerization

    MMI is frequently utilized to graft photocurable moieties onto bio-based backbones. Unlike acrylic acid, which volatilizes rapidly even at room temperature, MMI exhibits extremely low volatility, making it safer and more stable for high-temperature melt processing[1]. During UV-initiated copolymerization, MMI demonstrates excellent compatibility with reactive diluents like styrene and trimethylolpropane triacrylate (TMPTMA)[1].

    Conjugate Additions: Michael and Thiol-Ene Pathways

    Because the terminal double bond is electron-deficient, it readily undergoes conjugate addition.

    • Aza-Michael Addition: Amines can add across the double bond. However, researchers must exercise caution: in the presence of free amines, the terminal double bond can undergo a base-catalyzed isomerization to an internal double bond (mesaconate)[4],[5]. Mesaconates are sterically hindered and electronically stabilized, rendering them virtually unreactive as Michael acceptors or in radical polymerizations[5].

    • Thiol-Ene Click Chemistry: To bypass the kinetic limitations of radical homopolymerization and the isomerization risks of aza-Michael additions, thiol-ene click chemistry is the preferred method for crosslinking MMI. This step-growth mechanism is insensitive to oxygen inhibition and yields highly uniform, robust supramolecular networks[3].

    Quantitative Benchmarking: MMI vs. Acrylic Acid

    To justify the substitution of petrochemical acrylates with MMI in formulation design, we must evaluate their physicochemical and reactive metrics.

    Property / ParameterAcrylic Acid (AA)3-(Methoxycarbonyl)but-3-enoic acid (MMI)
    Volatility (Isothermal TGA at 60 °C) Complete volatilization within 20 min[1]Negligible weight loss after 150 min[1]
    Grafting Efficiency onto Epoxidized Oils ~2.41 C=C groups per molecule[1]~2.39 C=C groups per molecule[1]
    Polymerization Kinetics Highly exothermic, susceptible to vitrificationSlower propagation, higher ultimate conversion
    Environmental & Safety Profile Petrochemical-derived, highly irritatingBio-based (fermentation), low toxicity[6]

    Experimental Protocols & Self-Validating Workflows

    The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the terminal double bond is maintained throughout the synthetic workflow.

    Protocol A: Synthesis of MMI-Functionalized Epoxidized Soybean Oil (IESO)

    Causality: We utilize the differential reactivity of MMI's functional groups. The aliphatic carboxylic acid acts as a nucleophile to open the oxirane rings of epoxidized soybean oil (ESO), while the electron-deficient terminal double bond remains intact for downstream photocuring[1].

    • Reagent Preparation: Combine Epoxidized Soybean Oil (ESO) and MMI in a 1:6 molar ratio in a round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

    • Catalysis & Heating: Add a catalytic amount of triphenylphosphine (0.5 wt%) and a radical inhibitor (e.g., hydroquinone, 0.1 wt%) to prevent premature thermal polymerization of the double bond. Heat the mixture to 110 °C for 12 hours.

    • Self-Validation (FTIR): Monitor the reaction via FTIR. The reaction is complete when the characteristic epoxy peak at 827 cm −1 disappears, and a strong ester carbonyl peak emerges at ~1740 cm −1 [1].

    • Self-Validation (1H NMR): To ensure the terminal double bond was not consumed by side reactions, perform 1 H NMR. You must observe distinct peaks at 6.31 ppm and 5.81 ppm , corresponding to the intact terminal =CH 2​ protons of the MMI moiety[1].

    Protocol B: Thiol-Ene Photocrosslinking of MMI-Prepolymers

    Causality: Radical homopolymerization of itaconates can be kinetically sluggish. Thiol-ene click chemistry overcomes this via an alternating radical propagation and chain-transfer mechanism, rapidly yielding a high-density crosslinked network without oxygen inhibition[3].

    • Formulation: Mix the synthesized IESO prepolymer with a multifunctional thiol (e.g., 1,6-hexanedithiol) in a 1:1 stoichiometric ratio of alkene to thiol groups.

    • Initiator Addition: Incorporate 2 wt% of a photoinitiator (e.g., Irgacure 1173). Mix thoroughly using a planetary centrifugal mixer to ensure a homogenous, bubble-free resin.

    • UV Curing: Cast the resin into a Teflon mold (2 mm thickness) and irradiate under a 365 nm UV LED lamp (intensity: 50 mW/cm 2 ) for 30 to 60 seconds.

    • Self-Validation (Rheology): Conduct in situ photo-rheology during UV exposure. A successful crosslinking event is validated by a rapid increase in viscosity and the crossover of the storage modulus (G') and loss modulus (G''), definitively marking the gel point[6].

    Workflow Step1 1. Monomer Preparation Step2 2. Prepolymer Synthesis Step1->Step2 Step3 3. Formulation & Initiator Step2->Step3 Step4 4. UV Irradiation Step3->Step4 Step5 5. Rheological Validation Step4->Step5

    Fig 2: Workflow for MMI-functionalized prepolymer synthesis and thiol-ene photocrosslinking.

    References

    • Reactivity ratios of bio-based itaconates and acrylates in radical copolymerizations. ResearchGate.[Link]

    • Itaconic Acid as a Green Alternative to Acrylic Acid for Producing a Soybean Oil-Based Thermoset: Synthesis and Properties. ACS Sustainable Chemistry & Engineering.[Link]

    • Photo-triggered Sustainable Adhesive Based on Itaconic Acid. ACS Publications.[Link]

    • Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ResearchGate.[Link]

    • Robust Itaconic Acid-Based Polymer Adhesive Nanocomposites Containing Bioinspired Multiple Hydrogen Bonds at the Polymer–Nanofiller Interface. Macromolecules - ACS Publications.[Link]

    • Tuning the Poly(glycerol itaconate)'s Michael Adducts: Post-Reaction Pathways to Functionalization. ResearchGate.[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: 3-(Methoxycarbonyl)but-3-enoic Acid as a Reactive Monomer in Polymer Science

    Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Chemical Profile In advanced polymer scienc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

    Executive Summary & Chemical Profile

    In advanced polymer science and targeted drug delivery, the design of multi-functional, stimuli-responsive macromolecules requires monomers with highly specific reactive handles. 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9)—commonly referred to as 1-methyl itaconate or 2-methylene-succinic acid 1-methyl ester—is a bio-based, asymmetric reactive monomer that fulfills these criteria [1].

    Unlike unsubstituted itaconic acid, which is highly hydrophilic and prone to forming unreactive intramolecular anhydrides during polymerization, 1-methyl itaconate is mono-esterified. This structural asymmetry provides three distinct advantages:

    • Enhanced Organic Solubility: The methyl ester improves solubility in common organic solvents (e.g., Methanol, DMF, 1,4-Dioxane), facilitating homogeneous polymerization [2].

    • Orthogonal Reactivity: The vinylidene group participates in radical chain growth, while the free carboxylic acid remains intact for post-polymerization bioconjugation or pH-responsive behavior.

    • Biological Relevance: Itaconate derivatives are increasingly recognized for their immunomodulatory properties and are actively explored as prodrugs and biocompatible structural units in pharmaceuticals [3].

    Table 1: Physicochemical Properties
    PropertyValue
    IUPAC Name 3-(Methoxycarbonyl)but-3-enoic acid
    Common Synonyms 1-Methyl itaconate; 2-Methylene-succinic acid 1-methyl ester
    CAS Number 3377-31-9 [1]
    Molecular Formula C₆H₈O₄
    Molecular Weight 144.13 g/mol
    Reactive Moieties Vinylidene (C=CH₂), Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃)

    Mechanistic Principles in Polymer Science

    The utility of 1-methyl itaconate stems from the electron-withdrawing nature of both the carboxylic acid and the methyl ester groups, which activate the intermediate double bond. This makes the monomer highly susceptible to Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

    When incorporated into a polymer backbone, the pendant -COOH groups exhibit a pKa of approximately 4.0. In aqueous environments, the transition from a protonated (hydrophobic) to a deprotonated (hydrophilic) state triggers conformational changes. This mechanism is heavily exploited to create pH-sensitive hydrogels and interpolymer complexes with polybases like poly(N,N-dimethylacrylamide) (PDMA) [2]. Furthermore, the free carboxylate serves as an ideal anchor for covalently attaching amine-bearing drugs, peptides, or fluorophores via zero-length crosslinkers (EDC/NHS).

    Table 2: Representative Polymerization Parameters
    ComonomerPolymerization MethodSolventKey Application / Function
    PEGMA Free Radical (AIBN)MethanolpH-responsive hydrogels, stealth drug delivery carriers
    NIPAM RAFT1,4-DioxaneDual temperature/pH-responsive smart materials
    PDMA Interpolymer ComplexationMethanolHydrogen-bonded polymer blends and polybase complexes [2]

    Experimental Protocols

    The following protocols detail the synthesis of a functionalized copolymer and its subsequent bioconjugation. Every step is designed with explicit causality to ensure reproducibility and self-validation.

    Protocol 3.1: Synthesis of Poly(1-MI-co-PEGMA) via Free Radical Polymerization

    Objective: Synthesize a linear, pH-responsive copolymer precursor.

    • Monomer Preparation: In a 50 mL Schlenk flask, dissolve 3-(Methoxycarbonyl)but-3-enoic acid (1.44 g, 10 mmol) and Poly(ethylene glycol) methacrylate (PEGMA, 3.0 g, ~10 mmol) in 15 mL of anhydrous Methanol.

      • Causality: Methanol is selected because it solubilizes both the asymmetric monomer and the growing polymer chains, preventing premature precipitation that would artificially broaden the molecular weight dispersity (Đ) [2].

    • Initiator Addition: Add Azobisisobutyronitrile (AIBN) (32.8 mg, 0.2 mmol, 1 mol% relative to total monomers).

      • Causality: AIBN is a thermal initiator that decomposes predictably at 70°C to yield steady, carbon-centered radicals ideal for propagating sterically hindered vinylidene double bonds.

    • Deoxygenation: Seal the flask and perform three consecutive freeze-pump-thaw cycles.

      • Causality: Dissolved oxygen is a potent radical scavenger that forms unreactive peroxy radicals. Strict deoxygenation is mandatory to prevent premature chain termination and ensure high monomer conversion.

    • Polymerization: Backfill the flask with ultra-pure N₂ and immerse it in a pre-heated oil bath at 70°C for 24 hours under continuous magnetic stirring.

    • Purification: Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into 200 mL of cold diethyl ether under vigorous stirring. Recover the polymer via centrifugation and dry under vacuum at 40°C for 48 hours.

      • Causality: The polymer backbone is insoluble in highly non-polar solvents like ether, driving rapid phase separation, while unreacted monomers and initiator fragments remain soluble in the supernatant.

    Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the crude mixture, dry it, and reconstitute in CD₃OD for ¹H-NMR analysis. The complete disappearance of the characteristic vinylidene proton resonances at δ 5.8 and 6.4 ppm confirms >95% monomer conversion.

    Protocol 3.2: Post-Polymerization Modification via EDC/NHS Bioconjugation

    Objective: Covalently attach an amine-bearing target (e.g., a peptide drug or fluorescent probe) to the polymer's pendant carboxylic acids.

    • Dissolution & pH Adjustment: Dissolve 100 mg of the synthesized Poly(1-MI-co-PEGMA) in 5 mL of 0.1 M MES buffer. Adjust the pH to exactly 5.5.

      • Causality: MES buffer is non-nucleophilic. A pH of 5.5 is critical because it maintains the carboxylic acid in a protonation state optimized for nucleophilic attack by EDC, while minimizing the rapid aqueous hydrolysis of the intermediate that plagues higher pH conditions.

    • Activation: Add EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-Hydroxysuccinimide) in a 1:2 molar ratio relative to the theoretical -COOH content. Stir at room temperature for 30 minutes.

      • Causality: EDC activates the carboxylate to form an unstable O-acylisourea. NHS rapidly reacts with this intermediate to form a semi-stable NHS-ester, which is significantly more resistant to hydrolysis in aqueous media, extending the window for bioconjugation.

    • Conjugation: Raise the pH of the solution to 7.8 using 1 M Sodium Bicarbonate. Immediately add the primary amine-containing target molecule (1.2 equivalents relative to -COOH). Stir in the dark for 12 hours.

      • Causality: The primary amine must be deprotonated (acting as a free base nucleophile) to efficiently attack the NHS-ester. A pH of 7.8 provides a sufficient concentration of the nucleophile without excessively accelerating the competing hydrolysis of the NHS-ester.

    • Purification: Transfer the solution to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours. Lyophilize the retentate to obtain the dry bioconjugate.

    Self-Validation Checkpoint: Analyze the lyophilized conjugate via FTIR spectroscopy. The emergence of strong Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) stretching bands, coupled with a reduction in the broad -COOH stretch (3300–2500 cm⁻¹), self-validates the formation of the covalent amide linkage.

    Process Visualization

    The following diagram maps the logical flow of the dual-stage functionalization process, highlighting the orthogonal reactivity of 1-methyl itaconate.

    Workflow Monomer 1-Methyl Itaconate (Reactive Monomer) Polymerization Free Radical Polymerization (70°C, 24h, N2) Monomer->Polymerization Comonomer PEGMA Comonomer + AIBN Initiator Comonomer->Polymerization Precursor Poly(1-MI-co-PEGMA) (pH-Responsive Backbone) Polymerization->Precursor Chain Propagation Activation EDC/NHS Activation (MES Buffer, pH 5.5) Precursor->Activation Free -COOH Groups Conjugate Bioconjugated Polymer (Targeted Delivery) Activation->Conjugate Amine Addition (pH 7.8)

    Figure 1: Workflow for the copolymerization and subsequent bioconjugation of 1-methyl itaconate.

    References

    • Macromolecules (ACS Publications). "Blends and Complexes of Poly(monomethyl itaconate) with Polybases Poly(N,N-dimethylacrylamide) and Poly(ethyloxazoline). Association and Thermal Behavior". Available at: [Link]

    • ACS Medicinal Chemistry Letters. "Discovery of Orally Available Prodrugs of Itaconate and Derivatives". Available at: [Link]

    • Google Patents. "US20170191089A1 - Itaconic acid and itaconate methylester and dimethylester production".

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Reducing di-ester byproducts during 3-(Methoxycarbonyl)but-3-enoic acid preparation

    Welcome to the technical support and troubleshooting center for the preparation of 3-(methoxycarbonyl)but-3-enoic acid (a specific isomer of mono-methyl itaconate). This guide is designed for researchers and drug develop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support and troubleshooting center for the preparation of 3-(methoxycarbonyl)but-3-enoic acid (a specific isomer of mono-methyl itaconate). This guide is designed for researchers and drug development professionals who are experiencing issues with over-esterification, specifically the unwanted formation of the di-ester byproduct, dimethyl itaconate.

    Below, you will find mechanistic insights, step-by-step troubleshooting workflows, and a self-validating protocol to ensure high-yield, selective mono-esterification.

    Part 1: Mechanistic Grounding & Causality (The "Why")

    The synthesis of 3-(methoxycarbonyl)but-3-enoic acid is achieved via the alcoholysis (ring-opening) of itaconic anhydride using methanol. To eliminate di-ester byproducts, you must understand the competing kinetic pathways in this reaction.

    The Regioselective Ring-Opening: Itaconic anhydride contains two carbonyl groups. Nucleophilic attack by methanol occurs preferentially at the non-conjugated carbonyl due to lower steric hindrance and higher electrophilicity, selectively yielding the target mono-ester[1]. Because the anhydride ring is highly strained and reactive, this primary ring-opening is a spontaneous nucleophilic acyl substitution that requires no external catalyst [1].

    The Di-Esterification Trap: The di-ester byproduct (dimethyl itaconate) forms when the newly generated free carboxylic acid group on the mono-ester undergoes a secondary Fischer esterification with methanol. Unlike anhydride ring-opening, Fischer esterification of a free acid requires an acid catalyst and excess alcohol to drive the equilibrium forward[2]. Therefore, the root cause of di-ester contamination is almost always the unnecessary inclusion of an acid catalyst, excessive heat, or poor stoichiometric control.

    ReactionPathway IA Itaconic Anhydride (Starting Material) Mono Mono-methyl Itaconate (Target Mono-ester) IA->Mono + 1.0 eq MeOH (Ring Opening) MeOH Methanol (Nucleophile) MeOH->Mono Di Dimethyl Itaconate (Di-ester Byproduct) Mono->Di + Excess MeOH + Acid Catalyst (Over-esterification)

    Reaction pathway illustrating the formation of the target mono-ester and the di-ester byproduct.

    Part 2: Troubleshooting Guide & FAQs

    Q: Why is my reaction yielding a high percentage of dimethyl itaconate? A: The most common cause is the use of an acid catalyst (e.g., sulfuric acid or p -TsOH) or a large excess of methanol. While esterifying free itaconic acid requires a catalyst, the ring-opening of itaconic anhydride does not[1]. Remove the catalyst entirely to halt the secondary esterification pathway.

    Q: What is the optimal stoichiometry to prevent over-esterification? A: You must use exactly 1.0 equivalent of anhydrous methanol[1]. Any excess methanol remains in the system after the anhydride is consumed and will slowly react with the free carboxylic acid group of your product, driving di-ester formation.

    Q: How does solvent selection impact the mono- vs. di-ester ratio? A: Running the reaction "neat" (in pure methanol) acts as a massive stoichiometric excess, guaranteeing di-ester formation. Using a non-nucleophilic solvent like toluene dilutes the local concentration of methanol, significantly reducing the probability of secondary collisions between the mono-ester and the alcohol[1].

    Q: My starting material is old. Can this cause higher di-ester formation? A: Yes. Itaconic anhydride is highly hygroscopic and readily hydrolyzes to itaconic acid upon exposure to atmospheric moisture. Itaconic acid cannot undergo spontaneous ring-opening; it requires an acid catalyst to react with methanol, which inevitably forces the reaction toward a mixture of mono- and di-esters[1]. Always dry your anhydride under vacuum before use.

    Troubleshooting Start High Di-ester Detected? CheckCat Check Catalyst Usage Start->CheckCat CatYes Acid Catalyst Present CheckCat->CatYes CatNo No Catalyst Used CheckCat->CatNo Action1 Remove Catalyst. Anhydride ring-opening does not require acid. CatYes->Action1 CheckStoich Check MeOH Stoichiometry CatNo->CheckStoich StoichHigh >1.0 Equivalents CheckStoich->StoichHigh StoichGood 1.0 Equivalent CheckStoich->StoichGood Action2 Reduce MeOH to 1.0 eq. Use Toluene as solvent. StoichHigh->Action2 CheckTemp Check Temperature StoichGood->CheckTemp TempHigh >60°C CheckTemp->TempHigh Action3 Lower Temp to 50°C TempHigh->Action3

    Step-by-step troubleshooting workflow to identify and eliminate causes of di-ester formation.

    Part 3: Quantitative Data & Parameter Impact

    The table below summarizes how specific reaction parameters influence the esterification profile, providing a quick-reference guide for process optimization.

    ParameterConditionPrimary ProductDi-ester RiskMechanistic Reason
    Stoichiometry 1.0 eq MethanolMono-esterLowLimits nucleophile availability, starving the secondary esterification pathway.
    Catalyst NoneMono-esterLowAnhydride ring-opening is spontaneous; free acid esterification is kinetically blocked without acid.
    Catalyst H₂SO₄ (0.08 wt%)Mixed / Di-esterHighActively catalyzes the Fischer esterification of the newly formed free carboxylic acid.
    Solvent Toluene (20 mL/100g)Mono-esterLowDilutes local methanol concentration, preventing over-reaction and facilitating temperature control.
    Temperature 50 °CMono-esterLowProvides sufficient kinetic energy for ring-opening without providing the activation energy for secondary esterification.

    Part 4: Validated Experimental Protocol

    To ensure a self-validating system, this protocol integrates in-process analytical monitoring. By relying on IR spectroscopy to track the disappearance of the anhydride, you prevent arbitrary reaction times that could lead to product degradation or over-esterification.

    Step 1: Substrate Verification & Preparation Dry the itaconic anhydride under a strict vacuum at room temperature for 2 hours prior to use. This removes atmospheric moisture and prevents the hydrolysis of the anhydride into itaconic acid, which would otherwise ruin the selectivity of the reaction[1].

    Step 2: Reaction Setup In a dry, round-bottom flask equipped with a magnetic stirrer, suspend the dried itaconic anhydride in anhydrous toluene. Use a ratio of 20 mL of toluene per 100 g of itaconic anhydride[1].

    Step 3: Stoichiometric Addition Add exactly 1.0 equivalent of anhydrous methanol to the suspension[1]. Do not add any acid catalyst. Ensure the flask is sealed or equipped with a reflux condenser to prevent methanol evaporation, which would alter the stoichiometry.

    Step 4: Controlled Heating Heat the reaction mixture to 50 °C and stir continuously[1]. Do not exceed 60 °C, as thermal stress can promote unwanted side reactions or isomerization.

    Step 5: In-Process Validation (Self-Validation Step) After 16 hours, take a small aliquot of the reaction mixture and analyze it via Infrared (IR) spectroscopy. The reaction is complete when the characteristic anhydride signals at 1850 cm⁻¹ and 1770 cm⁻¹ have completely disappeared[1]. If the signals are still present, continue stirring at 50 °C and check again every 4 hours.

    Step 6: Workup and Isolation Once the IR validation confirms the consumption of the anhydride, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator[1]. The resulting product will be highly pure mono-methyl itaconate (predominantly the β -monoester, with the α -monoester 3-(methoxycarbonyl)but-3-enoic acid present depending on specific isolation conditions), free of di-ester contamination[3].

    Sources

    Optimization

    Technical Support Center: Optimizing Initiator Concentration for 3-(Methoxycarbonyl)but-3-enoic Acid Polymerization

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the initiator con...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the initiator concentration in the free-radical polymerization of 3-(methoxycarbonyl)but-3-enoic acid. As a derivative of itaconic acid, its polymerization behavior shares characteristics with other acrylic and methacrylic monomers. Understanding the causal relationships between initiator concentration and polymerization outcomes is critical for achieving desired polymer properties.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the role and impact of initiators in your polymerization experiments.

    Q1: What is the primary function of an initiator in the polymerization of 3-(methoxycarbonyl)but-3-enoic acid?

    An initiator is a chemical substance that, under specific conditions such as heat or light, decomposes to generate highly reactive species, typically free radicals.[1] These free radicals are the "spark" that starts the polymerization process. They attack the carbon-carbon double bond of the 3-(methoxycarbonyl)but-3-enoic acid monomer, initiating a chain reaction where monomer units are sequentially added to form a long polymer chain.[1][2] The choice of initiator and its concentration are critical parameters that influence the polymerization rate, the final molecular weight of the polymer, and its molecular weight distribution.[1]

    Q2: Which initiators are suitable for the polymerization of this monomer?

    3-(Methoxycarbonyl)but-3-enoic acid is a polar monomer with a carboxylic acid group, making it soluble in aqueous and polar organic solvents. The choice of initiator often depends on the solvent system.

    • For Aqueous Systems: Water-soluble initiators are preferred. Common examples include persulfate salts like potassium persulfate (KPS) or ammonium persulfate (APS).[3] Redox initiation systems, which can initiate polymerization at lower temperatures, are also highly effective. A typical redox pair is a persulfate with a reducing agent like sodium metabisulfite.

    • For Organic Solvents (e.g., dioxane, DMF): Azo compounds such as 2,2'-azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO) are commonly used.[4]

    Q3: How does initiator concentration quantitatively affect the rate of polymerization?

    The rate of a free-radical polymerization (R_p) is directly proportional to the monomer concentration and the square root of the initiator concentration.[2]

    • Higher Initiator Concentration: Leads to a greater number of primary radicals being generated per unit of time.[5][6] This increases the rate of initiation, resulting in a faster overall polymerization reaction and a shorter time to reach maximum conversion.[5]

    • Lower Initiator Concentration: Results in a slower reaction rate.

    This relationship means that doubling the initiator concentration will not double the reaction rate but will increase it by a factor of approximately 1.4 (the square root of 2).

    Q4: What is the relationship between initiator concentration and the final polymer's molecular weight and polydispersity (PDI)?

    The effect on molecular weight is one of the most critical aspects of initiator optimization. The relationship is generally inverse:

    • High Initiator Concentration: Generates a large number of radicals simultaneously. This leads to the growth of many polymer chains at once.[7] With a finite amount of monomer available, the average length (and thus, the average molecular weight) of these chains will be lower.[5][8] In some cases, very high initiator levels can also lead to increased chain-transfer-to-initiator reactions, further reducing molecular weight.[6]

    • Low Initiator Concentration: Produces fewer initial radicals, meaning fewer polymer chains are growing at any given time. Each chain, therefore, has the opportunity to add more monomer units before termination, resulting in a higher average molecular weight.[7]

    The polydispersity index (PDI) describes the breadth of the molecular weight distribution. While complex, a very high initiator concentration can sometimes lead to a broader PDI due to an increased rate of termination reactions and potential for side reactions.[9]

    Q5: What is a recommended starting concentration range for the initiator?

    The optimal concentration is highly dependent on the desired polymer properties, reaction temperature, and solvent. However, based on related itaconic and acrylic acid polymerizations, a general starting range is 0.1% to 5.0% by weight relative to the monomer mass.[3][10]

    • For high molecular weight polymers , start at the lower end of this range (e.g., 0.1–0.5%).

    • For low molecular weight polymers or faster reaction times , a concentration in the range of 1.0–3.0% may be more appropriate.

    It is imperative to perform a systematic optimization study starting from a literature-reported value for a similar system.

    Troubleshooting and Optimization Guide

    This guide addresses common experimental issues, focusing on initiator concentration as a key variable.

    Problem / Symptom Primary Cause Related to Initiator Recommended Action & Scientific Rationale
    Slow or No Polymerization Insufficient Initiator Concentration: The rate of radical generation is too low to sustain propagation.Increase initiator concentration in small, systematic increments (e.g., 0.1 wt%). This will increase the concentration of primary radicals and boost the initiation rate.[10]
    Low Initiator Activity: The initiator may have degraded due to improper storage, or the temperature is too low for its efficient decomposition (check half-life data).Use fresh initiator from a properly stored container. Increase the reaction temperature to a range where the initiator's half-life is appropriate for the desired reaction time (typically a half-life of 1-10 hours).
    Reaction is Too Fast / Uncontrolled / Gel Formation Excessive Initiator Concentration: A very high radical flux leads to a rapid, highly exothermic reaction that is difficult to control.[11]Reduce initiator concentration. This will lower the polymerization rate and heat evolution, allowing for better thermal control.[5]
    Poor Heat Dissipation: The exothermic reaction raises the internal temperature, which in turn accelerates initiator decomposition, creating a dangerous feedback loop (runaway reaction).[11]Improve heat dissipation. Use an ice bath, increase stirrer speed, or switch to a semi-batch process where the monomer or initiator is added gradually over time.
    Polymer Molecular Weight is Too Low High Initiator Concentration: As explained in the FAQ, more initiator leads to more chains and thus shorter average chain lengths.[7][8]Decrease the initiator concentration. This is the most direct way to increase the average molecular weight.
    Polymer Molecular Weight is Too High / High Viscosity Low Initiator Concentration: Too few chains are initiated, leading to very long polymers that can cause excessive viscosity or gelation.Increase the initiator concentration. This will generate more polymer chains of a lower average molecular weight, reducing the overall solution viscosity.
    High Polydispersity Index (PDI) Non-uniform Initiation/Termination: Often caused by poor temperature control or an initiator concentration that is too high, leading to a complex mixture of termination events.Optimize initiator concentration and ensure stable, uniform heating. If a very low PDI is essential, consider switching to a controlled/"living" radical polymerization technique like RAFT or ATRP.[7]

    Visualizing the Impact of Initiator Concentration

    The following diagrams illustrate the core concepts and a logical workflow for troubleshooting.

    G cluster_input Input Variable cluster_outcomes Primary Effects cluster_final Final Polymer Properties Initiator Concentration Initiator Concentration Rate Polymerization Rate Initiator Concentration->Rate Increases Chains Number of Polymer Chains Initiator Concentration->Chains Increases Heat Heat Generation Rate->Heat Increases MW Molecular Weight (MW) Chains->MW Decreases Troubleshooting start Identify Problem p1 Slow / No Reaction start->p1 p2 Reaction Too Fast / Gels start->p2 p3 Low Molecular Weight start->p3 c1 [Cause] Insufficient Initiator? p1->c1 c2 [Cause] Excessive Initiator? p2->c2 c3 [Cause] High Initiator Conc.? p3->c3 s1 [Solution] Increase Initiator Conc. Check Temp & Freshness c1->s1 Yes s2 [Solution] Decrease Initiator Conc. Improve Heat Removal c2->s2 Yes s3 [Solution] Decrease Initiator Conc. c3->s3 Yes

    Caption: Troubleshooting workflow for initiator-related polymerization issues.

    Experimental Protocol: General Procedure for Solution Polymerization

    This protocol provides a starting point for the free-radical polymerization of 3-(methoxycarbonyl)but-3-enoic acid in an aqueous system. It should be adapted and optimized for your specific experimental goals.

    Materials:

    • 3-(methoxycarbonyl)but-3-enoic acid (monomer)

    • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

    • Deionized (DI) water (solvent)

    • Nitrogen or Argon gas (for deoxygenation)

    • Inhibitor removal column (if monomer contains storage inhibitor)

    Procedure:

    • Monomer Preparation: If the monomer is supplied with a polymerization inhibitor (like hydroquinone), pass it through an appropriate inhibitor removal column immediately before use.

    • Reaction Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet and outlet.

    • Deoxygenation: Add the desired amount of DI water to the reaction flask. Purge the solvent by bubbling nitrogen or argon gas through it for at least 30-60 minutes to remove dissolved oxygen, which can terminate free radicals and inhibit polymerization.

    • Reagent Loading: While maintaining a positive nitrogen/argon atmosphere, add the 3-(methoxycarbonyl)but-3-enoic acid monomer to the deoxygenated water and stir until fully dissolved.

    • Heating: Heat the monomer solution to the desired reaction temperature (e.g., 60-80°C for persulfate initiators) using an oil bath or heating mantle with controlled stirring.

    • Initiation: Prepare a stock solution of the initiator (e.g., KPS) in a small amount of deoxygenated DI water. Once the monomer solution reaches the target temperature and is stable, rapidly inject the required volume of the initiator solution into the flask.

    • Polymerization: Maintain the reaction at the set temperature under a constant, gentle flow of nitrogen/argon. The reaction mixture may become more viscous as the polymer forms.

    • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals to analyze for monomer conversion (e.g., via NMR, HPLC, or gravimetry after precipitation).

    • Termination & Isolation: After the desired reaction time or conversion is reached, cool the reaction to room temperature. The polymer can be isolated by precipitation into a non-solvent (e.g., cold methanol or acetone), followed by filtration and drying under vacuum.

    References

    • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC. [Link]

    • Kinetics of Dispersion Polymerization of Methyl Methacrylate and n-Butyl Acrylate: Effect of Initiator Concentration. ACS Publications. [Link]

    • Understanding the Role of Initiators in Polymerization. PatSnap Eureka. [Link]

    • Free Radical Polymerization Kinetics. UV+EB Technology. [Link]

    • Kinetics and Thermodynamics of Radical Polymerization. Royal Society of Chemistry. [Link]

    • Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization. ACS Publications. [Link]

    • How to Control Molecular Weight in Free Radical Polymerization. PatSnap Eureka. [Link]

    • Process for polymerization of itaconic acid.
    • Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide-mediated radical polymerization of styrene. ResearchGate. [Link]

    • Polymerization of itaconic acid. Polimery. [Link]

    • Summary of Solutions to Common Problems in Acrylic Resin Production. Acrylichina. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving Poor Solubility of 3-(Methoxycarbonyl)but-3-enoic Acid Copolymers

    Welcome to the Technical Support Center for 3-(Methoxycarbonyl)but-3-enoic acid copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 3-(Methoxycarbonyl)but-3-enoic acid copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.

    Introduction

    Copolymers derived from 3-(methoxycarbonyl)but-3-enoic acid, a monoester of itaconic acid, offer a unique combination of a carboxylic acid group for pH-responsive behavior and a methyl ester group that modulates hydrophobicity. This structure makes them valuable for a range of applications, including drug delivery and specialty coatings. However, achieving consistent and complete dissolution of these copolymers can be a significant challenge, directly impacting experimental outcomes and product performance.

    This guide provides a structured approach to understanding and overcoming these solubility issues. We will explore the fundamental principles governing the solubility of these polymers and provide practical, step-by-step protocols to resolve common problems.

    Troubleshooting Workflow for Poor Copolymer Solubility

    When encountering a poorly soluble 3-(Methoxycarbonyl)but-3-enoic acid copolymer, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to identify the root cause and find an effective solution.

    TroubleshootingWorkflow cluster_initial Initial Observation cluster_diagnosis Problem Diagnosis cluster_solutions Solution Pathways cluster_verification Verification Start Poor Copolymer Solubility Observed (e.g., cloudiness, precipitation, gel formation) CheckSolvent Is the solvent system appropriate? (Polarity, pH) Start->CheckSolvent CheckConcentration Is the polymer concentration too high? Start->CheckConcentration CheckTemp Is the dissolution temperature optimal? Start->CheckTemp CheckPurity Is the copolymer pure? (Residual monomers, cross-linking) Start->CheckPurity AdjustpH Adjust pH (for aqueous systems) CheckSolvent->AdjustpH Aqueous ChangeSolvent Change Solvent or Add Co-solvent CheckSolvent->ChangeSolvent Organic/Aqueous ReduceConc Reduce Concentration CheckConcentration->ReduceConc ApplyHeat Apply Controlled Heating CheckTemp->ApplyHeat Purify Purify Copolymer CheckPurity->Purify Success Solubility Issue Resolved AdjustpH->Success ChangeSolvent->Success ReduceConc->Success ApplyHeat->Success Purify->Success Cosolvency cluster_polymer cluster_solvents Hydrophobic Hydrophobic Segment CoSolvent Co-solvent (e.g., Ethanol) Hydrophobic->CoSolvent Solvated by Hydrophilic Hydrophilic (-COO⁻) Segment Water Water Hydrophilic->Water Solvated by

    Caption: How a co-solvent system solvates a copolymer chain.

    References

    • Influence of Intermolecular Interactions on Acrylate–Methacrylate Copolymerization Reactivity Ratios: From Bulk to Aqueous Solution | Macromolecules - ACS Publications. [Link]

    • US11214758B2 - Itaconic acid polymers and copolymers - Google P
    • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. [Link]

    • Solubility behaviour of random and gradient copolymers of di- and oligo(ethylene oxide) methacrylate in water - RSC Publishing. [Link]

    • How can I dissolve poly-alcohol or poly-carboxylic acid? - ResearchGate. [Link]

    Optimization

    Technical Support Center: Industrial Scale-Up of 3-(Methoxycarbonyl)but-3-enoic Acid

    Welcome to the technical support center for the industrial production of 3-(Methoxycarbonyl)but-3-enoic acid, also known as monomethyl itaconate. This guide is designed for researchers, chemical engineers, and drug devel...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the industrial production of 3-(Methoxycarbonyl)but-3-enoic acid, also known as monomethyl itaconate. This guide is designed for researchers, chemical engineers, and drug development professionals engaged in scaling this process from the laboratory to pilot and industrial-scale manufacturing. As a versatile bio-based building block, its successful production is critical for applications ranging from polymer synthesis to specialty chemicals.[1][2]

    This document moves beyond simple protocols to address the complex challenges of scale-up, focusing on reaction selectivity, impurity control, and process optimization. We will explore common pitfalls and provide actionable, field-proven solutions to ensure a robust, efficient, and reproducible manufacturing process.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary synthesis routes for 3-(Methoxycarbonyl)but-3-enoic acid, and which is recommended for industrial scale-up?

    A1: There are two primary routes for synthesizing itaconic acid monoesters: direct Fischer esterification of itaconic acid and a two-step process via an itaconic anhydride intermediate.

    • Direct Esterification: This classic method involves reacting itaconic acid with methanol using an acid catalyst (e.g., sulfuric acid, solid acid catalysts). While straightforward in principle, achieving high selectivity for the monoester on a large scale is challenging. The reaction typically yields a mixture of the starting acid, the desired β-monoester, the α-monoester isomer, and the diester byproduct (dimethyl itaconate).[1][3] Separating this mixture requires complex and costly downstream processing, making it less attractive for industrial production.

    • Itaconic Anhydride Route: This is the highly recommended route for industrial scale-up due to its superior selectivity and process efficiency.[1][3] The process involves two main steps:

      • Anhydride Formation: Itaconic acid is first dehydrated to itaconic anhydride, typically using acetic anhydride.

      • Selective Alcoholysis: The purified itaconic anhydride is then reacted with a stoichiometric amount of methanol. This reaction selectively opens the anhydride ring to yield the desired 3-(Methoxycarbonyl)but-3-enoic acid (the β-monoester) with high purity, often eliminating the need for complex purification steps.[1][2]

    The anhydride route's key advantage is that it circumvents the statistical mixture of products seen in direct esterification, leading to a more atom-economical and cost-effective process.[3]

    Q2: What are the most critical side reactions to monitor during production, and how do they impact the final product?

    A2: Three primary side reactions can compromise product quality and yield during the synthesis and subsequent handling of 3-(Methoxycarbonyl)but-3-enoic acid:

    • Diester (Dimethyl Itaconate) Formation: This is the most common impurity, particularly in the direct esterification route. Its presence reduces the yield of the desired monoester and can negatively impact polymerization kinetics if the monoester is used as a monomer.

    • Isomerization: At elevated temperatures (typically >120°C), the exocyclic double bond of the itaconate structure can migrate to form thermodynamically more stable isomers, primarily mesaconic acid (trans-isomer) and citraconic acid (cis-isomer) derivatives.[3] This isomerization is often irreversible and results in impurities that are difficult to separate and alter the reactivity profile of the final product.

    • Oxa-Michael Addition: The alcoholic solvent (methanol) or hydroxyl end-groups of polymers can add across the activated double bond of the itaconate. This side reaction, also known as the Ordelt reaction, can lead to undesired byproducts and, in polymerization applications, cause crosslinking or gelation.[4] The choice of catalyst and control of reaction temperature are crucial to suppress this reaction.[4]

    Q3: What analytical techniques are essential for in-process control and final product quality assurance?

    A3: A robust analytical program is crucial for a self-validating and controlled process. The following methods are recommended:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Excellent for in-process monitoring of the anhydride route. The disappearance of the characteristic anhydride carbonyl peaks (around 1850 cm⁻¹ and 1770 cm⁻¹) provides a clear indication of reaction completion.[1]

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product. A reverse-phase C18 column with a UV detector is typically used.[5] This method can effectively separate the desired monoester from unreacted itaconic acid, the diester, and isomeric impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying low-level impurities. It provides unambiguous evidence of the product's identity and can detect isomers that may co-elute in HPLC.

    • Titration: A simple and effective method to determine the acid value, which can be used to calculate the conversion of the carboxylic acid groups and ensure the product meets specification.

    Process Workflow & Key Methodologies

    The recommended industrial workflow is based on the highly selective itaconic anhydride route.

    G cluster_0 PART 1: Anhydride Formation cluster_1 PART 2: Mono-esterification cluster_2 PART 3: Purification & Isolation IA Itaconic Acid Reactor1 Jacketed Reactor (50-60°C) IA->Reactor1 AA Acetic Anhydride AA->Reactor1 Catalyst H₂SO₄ (cat.) Catalyst->Reactor1 IAH_crude Crude Itaconic Anhydride + Acetic Acid Reactor1->IAH_crude Distill1 Vacuum Distillation IAH_crude->Distill1 IAH_pure Purified Itaconic Anhydride Distill1->IAH_pure Acetic_Acid_Waste Acetic_Acid_Waste Distill1->Acetic_Acid_Waste Byproduct Reactor2 Jacketed Reactor (50°C) IAH_pure->Reactor2 MeOH Methanol (1.0 eq) MeOH->Reactor2 Solvent Toluene Solvent->Reactor2 ReactionMix Product Mixture Reactor2->ReactionMix Monitoring In-Process Control (FTIR) ReactionMix->Monitoring Distill2 Solvent Removal (Vacuum) ReactionMix->Distill2 FinalProduct Final Product: 3-(Methoxycarbonyl) but-3-enoic acid Distill2->FinalProduct QC Quality Control (HPLC, NMR, Titration) FinalProduct->QC

    Caption: Industrial production workflow for 3-(Methoxycarbonyl)but-3-enoic acid.

    Experimental Protocol 1: Synthesis of Itaconic Anhydride

    This protocol describes the formation of the key intermediate, itaconic anhydride, on a pilot scale.

    • Reactor Preparation: Ensure a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, and vacuum line is inerted with nitrogen.

    • Charging Reagents: Charge itaconic acid (1.0 eq) and toluene (as solvent, approx. 200 L per 100 kg of itaconic acid). Begin agitation.

    • Catalyst Addition: Add a catalytic amount of sulfuric acid (approx. 0.08 wt% relative to itaconic acid).[1]

    • Reagent Addition: Slowly add acetic anhydride (1.0-1.05 eq) to the slurry, ensuring the reactor temperature does not exceed 30°C.

    • Reaction: Heat the mixture to 50°C and hold for 3 hours. The reaction progress can be monitored by the dissolution of the solid itaconic acid.

    • Work-up: Once the reaction is complete, remove the byproduct (acetic acid) and toluene under reduced pressure.

    • Isolation: The resulting itaconic anhydride should be a white solid or molten liquid of high purity (>99%). It should be used directly in the next step to prevent hydrolysis from atmospheric moisture.[1]

    Experimental Protocol 2: Mono-esterification of Itaconic Anhydride

    This protocol details the selective synthesis of the final product.

    • Reactor Preparation: Use the same or a similarly prepared reactor as in Protocol 1.

    • Charging Reagents: Charge the freshly prepared itaconic anhydride (1.0 eq) and toluene (if not already present).

    • Methanol Addition: Add a stoichiometric amount of methanol (1.0 eq). Using a large excess of alcohol is unnecessary and can complicate downstream processing.[1]

    • Reaction: Heat the mixture to 50°C and hold for 16-40 hours, depending on the scale and mixing efficiency.

    • In-Process Monitoring: Monitor the reaction via FTIR, focusing on the complete disappearance of the anhydride signals at 1850 and 1770 cm⁻¹.[1]

    • Product Isolation: Once the reaction is complete, remove the toluene under reduced pressure. The final product should be obtained with high purity, often not requiring further purification.

    Troubleshooting Guide

    This section addresses specific issues that may arise during scale-up, providing potential causes and validated solutions.

    Symptom / Observation Potential Cause(s) Recommended Troubleshooting Actions & Rationale
    Low Yield in Anhydride Formation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis: Presence of water in reagents or from atmospheric leaks. 3. Sub-stoichiometric Acetic Anhydride: Inaccurate charging of reagents.1. Extend Hold Time/Increase Temp: Extend the hold time at 50°C. If needed, cautiously increase the temperature to 60°C, monitoring for any color change. 2. Ensure Anhydrous Conditions: Use dry reagents and solvents. Ensure all reactor seals are tight and maintain a positive nitrogen pressure. 3. Verify Stoichiometry: Double-check calculations and raw material assays before charging.
    High Diester Impurity (>5%) 1. Excess Methanol: Use of non-stoichiometric amounts of methanol in the esterification step. 2. High Reaction Temperature: Elevated temperatures can slowly promote the second esterification. 3. Incorrect Synthesis Route: Arises mainly from the direct esterification route, not the anhydride route.1. Control Methanol Charge: Use precisely 1.0 equivalent of methanol. Install a calibrated flowmeter or use a loss-in-weight feeder for accurate addition. 2. Maintain Temperature Control: Ensure the reactor jacket temperature does not exceed 50-55°C. Validate temperature probes and control loops. 3. Adopt Anhydride Route: If using direct esterification, switching to the anhydride route is the most effective solution for selectivity.[1][3]
    Product Discoloration (Yellow/Brown) 1. Thermal Degradation/Isomerization: Overheating during reaction or solvent distillation.[3] 2. Contamination: Impurities in raw materials or from the reactor surface.1. Reduce Thermal Stress: Use a lower distillation temperature under a deeper vacuum. Ensure the reactor wall temperature is not excessively high. 2. Qualify Raw Materials: Test incoming raw materials for purity. Ensure proper cleaning procedures for the reactor between batches.
    Incomplete Esterification (Anhydride Peak in FTIR) 1. Poor Mass Transfer: Inefficient mixing, especially if the anhydride solidifies. 2. Insufficient Reaction Time: Scale-up often requires longer reaction times than lab-scale experiments. 3. Loss of Methanol: Inadequate condenser performance leading to methanol escaping the reactor.1. Optimize Agitation: Increase agitator speed or evaluate impeller design to ensure good solids suspension and liquid-liquid contact. 2. Extend Reaction Time: Continue heating and monitoring until FTIR confirms completion. Use this new time as the baseline for future batches. 3. Check Condenser Efficiency: Ensure the coolant temperature is sufficiently low and the flow rate is adequate to reflux the methanol/toluene azeotrope.
    Troubleshooting Logic: Low Monoester Yield

    When faced with a low yield of the final product, a systematic approach is necessary to diagnose the root cause. The following decision tree illustrates a logical troubleshooting workflow.

    G Start Low Final Yield of Monoester CheckAnhydride Step 1: Review Anhydride Quality. Was purity >99%? Start->CheckAnhydride CheckEsterification Step 2: Analyze Esterification Batch Record. Was Methanol charge exactly 1.0 eq? CheckAnhydride->CheckEsterification Yes AnhydrideIssue Root Cause: Incomplete conversion or hydrolysis during anhydride formation. Action: Re-optimize Protocol 1. CheckAnhydride->AnhydrideIssue No CheckFTIR Step 3: Check In-Process FTIR Data. Did anhydride peaks disappear completely? CheckEsterification->CheckFTIR Yes StoichiometryIssue Root Cause: Excess methanol leading to diester formation. Action: Recalibrate charging system. CheckEsterification->StoichiometryIssue No CheckSideProducts Step 4: Analyze Final Product by HPLC/NMR. Are diester or isomer levels high? CheckFTIR->CheckSideProducts Yes ReactionTimeIssue Root Cause: Incomplete reaction. Action: Increase reaction time or improve mixing efficiency. CheckFTIR->ReactionTimeIssue No SideReactionIssue Root Cause: Thermal stress causing isomerization or side reactions. Action: Lower reaction/distillation temps. CheckSideProducts->SideReactionIssue Yes Success Yield Issue Resolved CheckSideProducts->Success No, all checks passed. Investigate physical losses. AnhydrideIssue->Success StoichiometryIssue->Success ReactionTimeIssue->Success SideReactionIssue->Success

    Caption: Decision tree for diagnosing low monoester yield.

    References

    • Sangregorio, M., et al. (2019). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid?. ACS Sustainable Chemistry & Engineering. Available at: [Link]

    • ResearchGate. (n.d.). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | Request PDF. Available at: [Link]

    • Fraunhofer-Publica. (n.d.). Selective synthesis of monoesters of itaconic acid with broad substrate scope. Available at: [Link]

    • Google Patents. (1969). US3484478A - Synthesis of monoesters of itaconic acid.
    • Royal Society of Chemistry. (2021). Itaconic acid as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications. RSC Publishing. Available at: [Link]

    • Scribd. (n.d.). Chemical Plant Troubleshooting Guide. Available at: [Link]

    • Mach Engineering. (2018). How To Troubleshoot In The Chemical Process Industry. Available at: [Link]

    • Slideshare. (n.d.). Trouble Shooting of Chemical Process Industry. Available at: [Link]

    • MDPI. (2020). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. MDPI. Available at: [Link]

    • PMC. (2023). Development of an itaconic acid production process with Ustilaginaceae on alternative feedstocks. PMC. Available at: [Link]

    • Just Measure It. (2025). Comprehensive Guide to Maintenance and Troubleshooting of Chemical Process Instrumentation. Available at: [Link]

    • PMC. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Available at: [Link]

    • ResearchGate. (n.d.). Undesirable side reactions involving itaconic compounds. Available at: [Link]

    • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

    • ACS. (2020). Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. Available at: [Link]

    • Google Patents. (1962). US3056829A - Process for making itaconic acid esters.
    • Wikipedia. (n.d.). But-3-enoic acid. Available at: [Link]

    • PubChem. (n.d.). 3-(Methoxycarbonyl)-4-(o-tolyl)but-3-enoic acid. Available at: [Link]

    • Google Patents. (1986). US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
    • ResearchGate. (2016). How to purify esterefication product?. Available at: [Link]

    • Lab Notes. (n.d.). Fewer Steps, Greater Strides: Celebrating Breakthroughs in Sustainable Manufacturing. Available at: [Link]

    • ACS. (2025). Upstream Processing: Case Studies of Development, Scale Up, and/or Manufacturing. Available at: [Link]

    • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comprehensive Guide to the Quantification of 3-(Methoxycarbonyl)but-3-enoic Acid: GC-MS vs. LC-MS/MS

    Executive Summary & Analytical Context The precise quantification of low-molecular-weight organic acids is a critical bottleneck in both bioprocess engineering and clinical metabolomics. 3-(Methoxycarbonyl)but-3-enoic ac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Analytical Context

    The precise quantification of low-molecular-weight organic acids is a critical bottleneck in both bioprocess engineering and clinical metabolomics. 3-(Methoxycarbonyl)but-3-enoic acid (commonly known as monomethyl itaconate) is a highly polar, reactive monoester derivative of itaconic acid. It serves as both a crucial intermediate in the synthesis of "all-polymer" dielectrics and a downstream metabolite of macrophage-induced inflammation pathways.

    Analyzing this molecule in complex reaction mixtures—such as crude fermentation broths or precipitated human plasma—presents unique challenges. Its free carboxylic acid moiety induces severe hydrogen bonding with chromatographic stationary phases, leading to peak tailing and signal attenuation. Furthermore, its vinylidene double bond makes it susceptible to thermal isomerization.

    This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) following silylation against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 3-(Methoxycarbonyl)but-3-enoic acid, providing researchers with field-proven, self-validating protocols to ensure data integrity.

    Platform Comparison: GC-MS vs. LC-MS/MS

    While [1], GC-MS remains the gold standard for resolving complex structural isomers in matrices with high salt or lipid content.

    In Reversed-Phase LC (RP-LC), 3-(Methoxycarbonyl)but-3-enoic acid elutes very early, placing it directly in the "suppression zone" where co-eluting matrix components (e.g., phospholipids) quench the electrospray ionization (ESI) signal. Conversely, GC-MS physically separates the analyte from non-volatile matrix suppressors through organic extraction and derivatization, offering superior signal-to-noise ratios in crude mixtures.

    Table 1: Performance Comparison for Monomethyl Itaconate Quantification
    ParameterGC-MS (BSTFA/TMCS Derivatization)LC-MS/MS (RP-LC, ESI- MRM)HPLC-UV (210 nm)
    Sample Preparation Extensive (Extraction + Drying + Silylation)Minimal (Protein Precipitation / Dilution)Minimal (Filtration)
    Matrix Effect (Ion Suppression) Low (Non-volatiles are left behind)High (Requires stable isotope internal standards)N/A (Subject to baseline drift)
    Isomer Resolution Excellent (Resolves citraconate/mesaconate)Moderate (Requires sub-2-μm C18 columns)Poor
    Limit of Detection (LOD) ~0.05 – 0.1 µmol/L~0.5 ng/mL (High Sensitivity)~10 µmol/L
    Ideal Use Case Untargeted screening, complex fermentation brothsHigh-throughput clinical plasma/serum cohortsBulk polymer synthesis monitoring

    The Causality of GC-MS Sample Preparation

    To successfully analyze 3-(Methoxycarbonyl)but-3-enoic acid via GC-MS, the molecule must be volatilized. This is achieved via silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

    • The Role of BSTFA: BSTFA donates a trimethylsilyl (TMS) group to the active hydrogen of the free carboxylic acid, converting it into a TMS-ester. This eliminates hydrogen bonding, drastically improving peak symmetry and lowering the boiling point.

    • The Role of TMCS (Catalyst): The 1% TMCS is not merely an additive; it acts as a Lewis acid catalyst. It increases the electrophilicity of the silicon atom in BSTFA, facilitating rapid nucleophilic attack by the carboxylate oxygen.

    • Thermal Control: The derivatization is strictly held at 50°C. Exceeding 70°C risks the thermal isomerization of the vinylidene double bond, converting the itaconate derivative into its thermodynamically more stable mesaconate or citraconate isomers.

    Mechanism Target 3-(Methoxycarbonyl)but-3-enoic acid (Free Carboxyl Group) Reaction Silylation Reaction (50°C, 10-30 min) Target->Reaction Reagent BSTFA + 1% TMCS (TMS Donor + Catalyst) Reagent->Reaction Product TMS-Ester Derivative (High Volatility) Reaction->Product Benefit Eliminates H-Bonding & Improves GC Peak Shape Product->Benefit

    Silylation mechanism of monomethyl itaconate for GC-MS analysis.

    Self-Validating Experimental Protocol (GC-MS)

    This protocol is designed as a self-validating system. By integrating specific internal standards and visual checkpoints, the workflow inherently verifies its own success, as adapted from [2].

    Phase 1: Extraction & Protein Precipitation
    • Aliquot: Transfer 50 µL of the complex reaction mixture (e.g., plasma or broth) into a 1.5 mL microcentrifuge tube.

    • Spike Internal Standard: Add 10 µL of Myristic-d27 acid (100 µg/mL). Causality: Myristic-d27 does not exist in biological/fermentation matrices. Its recovery will validate the extraction efficiency, while its derivatization will validate the BSTFA activity.

    • Precipitate: Add 200 µL of ice-cold Acetone. Vortex for 30 seconds. Self-Validation Check: A white, cloudy precipitate must form immediately. If the solution remains clear, protein precipitation has failed, which will later foul the GC column.

    • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a glass GC vial.

    Phase 2: Desiccation
    • Evaporate: Dry the supernatant completely under a gentle stream of ultra-pure Nitrogen (N2) at room temperature.

      • Critical Causality: Water is the enemy of silylation. Even trace moisture will hydrolyze BSTFA into hexamethyldisiloxane (HMDS) and trifluoroacetamide, destroying the reagent before it can react with your analyte.

    Phase 3: Derivatization
    • Reconstitute & React: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.

    • Incubate: Cap tightly and incubate at 50°C for 30 minutes (or use ultrasound-assisted agitation for 10 minutes).

      • Self-Validation Check: The final solution must be crystal clear. A cloudy solution indicates moisture contamination or unprecipitated salts.

    Phase 4: GC-MS Analysis
    • Inject: Inject 1 µL in splitless mode onto a DB-5MS UI column (30 m × 0.25 mm × 0.25 µm).

    • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the specific mass-to-charge (m/z) transitions for the TMS-derivatized 3-(Methoxycarbonyl)but-3-enoic acid (Molecular Weight shifts from 144.13 Da to 216.13 Da upon mono-TMS addition).

    Workflow Start Complex Reaction Mixture Extraction Protein Precipitation (Acetone/Acetonitrile) Start->Extraction Split Platform Selection Extraction->Split GCMS_Prep Evaporate to Dryness (N2 Stream) Split->GCMS_Prep GC-MS LCMS_Prep Dilution / Filtration (Aqueous) Split->LCMS_Prep LC-MS Deriv Silylation (BSTFA + 1% TMCS) GCMS_Prep->Deriv GCMS_Anal GC-MS Analysis (EI, SIM Mode) Deriv->GCMS_Anal LCMS_Anal LC-MS/MS Analysis (ESI-, MRM Mode) LCMS_Prep->LCMS_Anal

    Workflow comparing GC-MS derivatization and LC-MS/MS preparation.

    Quantitative Performance & Data Presentation

    When executed correctly, the GC-MS methodology provides exceptionally robust quantitative data. The use of EI-MS allows for highly reproducible fragmentation, making it immune to the ion suppression artifacts that frequently plague LC-MS/MS analyses of crude extracts [3].

    Table 2: Method Validation Data for GC-MS (TMS-Derivative)
    Validation ParameterObserved PerformanceAcceptance Criteria (FDA Bioanalytical)
    Linear Dynamic Range 0.1 µmol/L – 100 µmol/LR² > 0.990
    Linearity (R²) 0.9985≥ 0.995
    Limit of Detection (LOD) 0.04 µmol/LSignal-to-Noise (S/N) ≥ 3
    Lower Limit of Quantitation (LLOQ) 0.12 µmol/LSignal-to-Noise (S/N) ≥ 10
    Intra-day Precision (CV%) 3.2% – 5.8%≤ 15%
    Extraction Recovery 92.4% ± 4.1%Consistent across 3 concentration levels
    Derivative Stability Stable for 48h at 4°CDeviation ≤ 15% from baseline

    Note: The stability of the TMS derivative is highly dependent on the integrity of the vial septum. Multiple punctures can introduce ambient moisture, rapidly degrading the TMS ester back to the free carboxylic acid.

    References

    • Title: Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation Source: Waters Corporation Application Notes URL: [Link]

    • Title: Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

    • Title: Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Itaconate Source: Metabolites (MDPI) URL: [Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3-(Methoxycarbonyl)but-3-enoic acid

    Comprehensive Safety and Operational Guide: Handling 3-(Methoxycarbonyl)but-3-enoic acid As an essential building block in polymer synthesis and drug development, 3-(Methoxycarbonyl)but-3-enoic acid (CAS 3377-31-9 / 7338...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling 3-(Methoxycarbonyl)but-3-enoic acid

    As an essential building block in polymer synthesis and drug development, 3-(Methoxycarbonyl)but-3-enoic acid (CAS 3377-31-9 / 7338-27-4), commonly known as monomethyl itaconate, requires rigorous handling protocols[1]. Because laboratory safety is an extension of scientific precision, this guide moves beyond generic safety data to provide you with the mechanistic causality behind the hazards and self-validating protocols to ensure absolute operational security.

    Hazard Assessment & Chemical Causality

    To handle a chemical safely, one must understand its molecular behavior. 3-(Methoxycarbonyl)but-3-enoic acid presents a dual-hazard profile driven by its specific structural moieties:

    • Electrophilic Sensitization (Michael Acceptor): The molecule features an α,β -unsaturated ester. This conjugated system acts as a potent Michael acceptor. In biological environments, the electron-deficient β -carbon readily undergoes covalent bond formation via Michael addition with soft nucleophiles, such as the thiol groups in cellular glutathione and cysteine residues[2]. This rapid protein adduction is the causal mechanism behind its classification as a severe skin sensitizer and irritant[3].

    • Acidic Irritation: The isolated carboxylic acid moiety provides local acidity, causing immediate tissue irritation upon contact with mucosal membranes or the respiratory tract.

    Quantitative Personal Protective Equipment (PPE) Matrix

    Standard PPE is insufficient without understanding the quantitative limits of your barriers. The following matrix outlines the required equipment and the mechanistic rationale for each choice.

    PPE CategorySpecificationQuantitative MetricCausality / Rationale
    Hand Protection Nitrile Rubber GlovesThickness: 0.11 mmBreakthrough: > 480 minProvides an impermeable barrier to polar organic esters and prevents thiol-reactive sensitization[3].
    Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166Prevents severe eye irritation (H319) from airborne particulates during transfer.
    Respiratory Particulate RespiratorN95 / FFP2 (Efficiency 94%)Mitigates the inhalation risk of fine, acidic powders during weighing.
    Engineering Fume HoodFace velocity: 80–120 fpmCaptures aerosolized Michael acceptors before they reach the operator's breathing zone.

    Self-Validating Operational Workflow

    A robust protocol must be self-validating—meaning the system inherently proves its own safety at each step. Do not proceed to the next step unless the validation check is successful.

    Step 1: Environmental & Barrier Validation

    • Action: Before opening the reagent bottle, verify the fume hood monitor reads a face velocity of >80 fpm. Inflate your nitrile gloves with air and apply pressure to verify the absence of pinhole leaks.

    • Causality: 3-(Methoxycarbonyl)but-3-enoic acid is a fine powder that easily aerosolizes. A compromised barrier directly exposes the skin to an electrophilic sensitizer.

    Step 2: Active Containment Monitoring

    • Action: Place a dampened strip of universal pH indicator paper on the base of the balance enclosure or fume hood.

    • Self-Validation: If the paper remains green/yellow, containment is maintained. A sudden shift to red (pH < 4) provides immediate, visual validation that acidic powder has escaped primary containment, prompting immediate protocol cessation.

    Step 3: Mass Balance Transfer

    • Action: Weigh the closed source vial ( Minitial​ ). Transfer the required mass to the reaction flask using a static-free spatula. Reweigh the closed source vial ( Mfinal​ ).

    • Self-Validation: Calculate ΔM=Minitial​−Mfinal​ . If ΔM exceeds the mass added to the reactor by >1%, a micro-spill has occurred on the bench.

    Workflow Step1 1. Environmental Validation Verify Hood Flow > 100 fpm Step2 2. PPE Integrity Check Inflate Nitrile Gloves Step1->Step2 Step3 3. Weighing Protocol Record Initial Mass Step2->Step3 Decision Mass Balance Verified? (Δm = Target) Step3->Decision Spill Initiate Decontamination Neutralize with NaHCO3 Decision->Spill No (Spill Detected) Proceed 4. Transfer to Reactor Seal & Secure Decision->Proceed Yes (Clean Transfer) Dispose 5. Waste Disposal Incineration Protocol Spill->Dispose Proceed->Dispose

    Operational workflow for 3-(Methoxycarbonyl)but-3-enoic acid with self-validating checks.

    Emergency Response & Decontamination

    If the self-validating checks detect a spill or exposure, execute the following causality-driven response:

    • Dermal Exposure: Immediately flush the affected area with copious amounts of water for 15 minutes. Causality: Water physically displaces the compound before the slow Michael addition to skin proteins can reach completion. Do not use organic solvents on the skin, as they will increase dermal penetration.

    • Surface Decontamination: Apply a 5% sodium bicarbonate ( NaHCO3​ ) solution to the spilled powder until effervescence ceases. Causality: The weak base neutralizes the carboxylic acid moiety, converting the reactive electrophile into a highly water-soluble sodium salt. This prevents further volatilization and allows for safe wipe-down with absorbent pads.

    Disposal Plan

    3-(Methoxycarbonyl)but-3-enoic acid and its contaminated materials must be treated as hazardous organic waste.

    • Segregation: Collect all residual powder, neutralized spill pads, and contaminated gloves in a dedicated, clearly labeled "Halogen-Free Organic Acid Waste" container.

    • Chemical Isolation: Do not mix this waste stream with strong bases, amines, or oxidizing agents. Causality: Amines can trigger rapid, exothermic aza-Michael additions or spontaneous polymerization of the double bond[4].

    • Solubilization & Destruction: Dissolve any bulk residual powder in a combustible solvent (e.g., methanol or ethanol) prior to disposal[4]. Transfer the sealed waste to a licensed hazardous waste facility for thermal destruction in a chemical incinerator equipped with an afterburner and scrubber.

    References

    • Thiol Reactivity and Its Impact on the Ciliate Toxicity of α,β-Unsaturated Aldehydes, Ketones, and Esters - Chemical Research in Toxicology (ACS Publications via ResearchGate) - [Link]

    • Itaconic Acid as a Green Alternative to Acrylic Acid for Producing a Soybean Oil-Based Thermoset: Synthesis and Properties - ACS Sustainable Chemistry & Engineering -[Link]

    Sources

    Retrosynthesis Analysis

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    Method

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